4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound featuring a pyrazole and pyrimidine ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Formation of Pyrazole Ring: Starting from 1-ethyl-5-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of Pyrimidine Ring: The pyrimidine ring is synthesized using condensation reactions involving amidines and β-dicarbonyl compounds.
Functionalization: Introduction of the trifluoromethyl group is achieved through radical trifluoromethylation reactions.
Coupling: The final step involves coupling the pyrazole and pyrimidine rings with tetrahydro-2-furanylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrimidine derivatives, and substituted trifluoromethyl derivatives.
Scientific Research Applications
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.
Imidazole Derivatives: Imidazole-containing compounds also exhibit broad-spectrum biological activities.
Uniqueness
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H20F3N5O |
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Molecular Weight |
355.36 g/mol |
IUPAC Name |
4-(1-ethyl-5-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H20F3N5O/c1-3-24-10(2)12(9-21-24)13-7-14(16(17,18)19)23-15(22-13)20-8-11-5-4-6-25-11/h7,9,11H,3-6,8H2,1-2H3,(H,20,22,23) |
InChI Key |
OGHOHLMXWYZPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)NCC3CCCO3)C(F)(F)F)C |
Origin of Product |
United States |
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